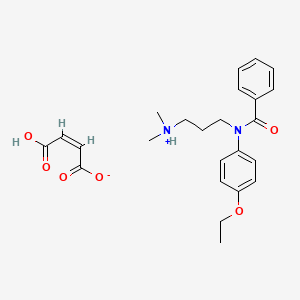
N-(3-(Dimethylamino)propyl)-4'-ethoxybenzanilide maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it suitable for a range of applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate typically involves the reaction of 4’-ethoxybenzanilide with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include lead acetate, which has been shown to increase the reaction rate even for esters with high steric factors .
Industrial Production Methods
In industrial settings, the production of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of hydrocarbon solvents like toluene is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted benzanilides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The dimethylamino group provides pH responsiveness, allowing the compound to undergo conformational changes in different pH environments. This property is particularly useful in drug delivery systems, where the compound can release its payload in response to the acidic environment of target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(Dimethylamino)propyl)methacrylamide: Similar in structure but used primarily in polymer synthesis.
N-(3-(Dimethylamino)propyl)acetamide: Used as a sodium channel blocker and in the synthesis of polyurethane foams.
Uniqueness
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate stands out due to its unique combination of an ethoxybenzanilide moiety and a dimethylamino group, which imparts both hydrophilicity and pH responsiveness. This makes it particularly suitable for applications in drug delivery and gene therapy, where controlled release and biocompatibility are crucial .
Propriétés
Numéro CAS |
101404-38-0 |
|---|---|
Formule moléculaire |
C24H30N2O6 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
3-(N-benzoyl-4-ethoxyanilino)propyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C20H26N2O2.C4H4O4/c1-4-24-19-13-11-18(12-14-19)22(16-8-15-21(2)3)20(23)17-9-6-5-7-10-17;5-3(6)1-2-4(7)8/h5-7,9-14H,4,8,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
LPHIUKUTDYGUHJ-BTJKTKAUSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N(CCC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=C\C(=O)[O-])\C(=O)O |
SMILES canonique |
CCOC1=CC=C(C=C1)N(CCC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


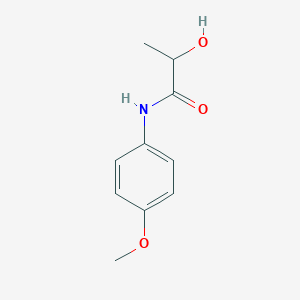
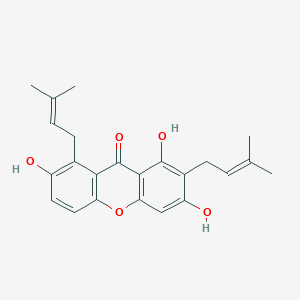
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)


![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
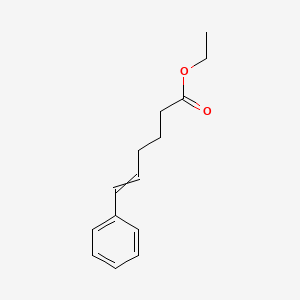
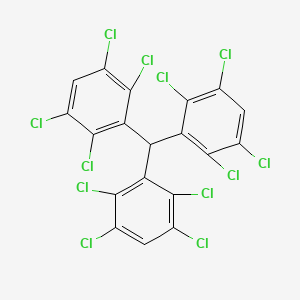
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)

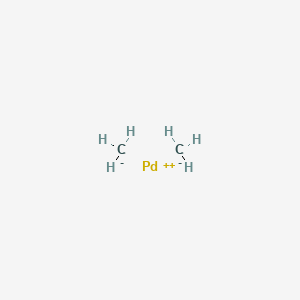
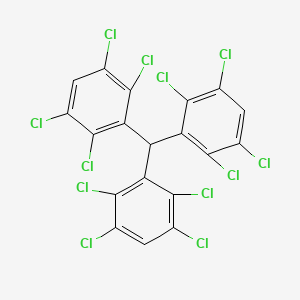

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
